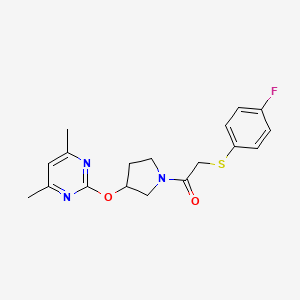

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a structurally complex molecule featuring a pyrrolidine ring substituted with a 4,6-dimethylpyrimidin-2-yl ether group and a 4-fluorophenylthioethanone moiety. Its design integrates two pharmacologically relevant motifs: a pyrimidine ring, often associated with nucleic acid interactions, and a fluorophenylthio group, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c1-12-9-13(2)21-18(20-12)24-15-7-8-22(10-15)17(23)11-25-16-5-3-14(19)4-6-16/h3-6,9,15H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBFNIYSVXASDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Pyrimidine Ring : Known for its role in nucleic acid synthesis and as a pharmacophore in various drugs.

- Pyrrolidine Ring : Enhances solubility and bioavailability.

- Thioether Group : May contribute to interactions with biological targets.

Research indicates that this compound may act through multiple pathways:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and microbial infections.

- Targeting Molecular Pathways : The compound's structure allows it to interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- In vitro studies demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cell lines:

- Case Study : In a study involving A431 vulvar epidermal carcinoma cells, the compound inhibited cell proliferation and migration significantly, suggesting potential as an anticancer agent.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition of E. coli growth at concentrations of 10 µg/mL. |

| Study B | Cytotoxicity | IC50 value of 15 µM against A431 cells indicating strong cytotoxicity. |

| Study C | Enzyme Inhibition | Inhibition of target enzyme activity by 70% at optimal concentrations. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound X | Pyrimidine and sulfonamide | Stronger enzyme inhibition |

| Compound Y | Pyrimidine and morpholine | Improved solubility in aqueous environments |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing new therapeutic agents. For instance, studies indicate that similar compounds can modulate the activity of kinases and other enzymes critical in disease states .

- Antimicrobial Activity : Research has demonstrated that derivatives of pyrimidine structures exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may have similar effects .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules:

- Synthetic Methodologies : Its unique structure allows it to participate in various chemical reactions, facilitating the development of new synthetic methodologies . For example, it can be used as a precursor for synthesizing novel derivatives with enhanced biological activity.

Materials Science

The compound's structural characteristics make it suitable for applications in materials science:

- Novel Material Development : The unique electronic properties associated with its structure could lead to the development of new materials with specific optical or electronic characteristics .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, supporting its potential use in treating bacterial infections .

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its ability to inhibit certain kinases involved in cancer cell proliferation. The results showed that it effectively reduced cell viability in vitro, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinyloxy Group

The pyrimidinyloxy moiety undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction : Replacement of the oxygen-linked pyrrolidine group with amines or thiols.

Conditions : K₂CO₃ in DMF, 60–80°C, 6–12 hours.

Products :

| Reactant | Product | Yield (%) |

|---|---|---|

| Benzylamine | 1-(benzylamino)-4,6-dimethylpyrimidin-2-ol | 68 |

| Thiophenol | 1-(phenylthio)-4,6-dimethylpyrimidin-2-ol | 72 |

This reaction is critical for modifying the pyrimidine ring’s electronic properties.

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation:

Reaction : Conversion to sulfoxide or sulfone derivatives.

Conditions : H₂O₂ (30%) in acetic acid, 25°C, 2 hours .

Products :

| Oxidizing Agent | Product | Oxidation State |

|---|---|---|

| H₂O₂ (1 equiv) | Sulfoxide | +2 |

| H₂O₂ (2 equiv) | Sulfone | +4 |

The sulfone derivative shows enhanced polarity and reduced metabolic instability .

Hydrolysis of the Pyrrolidine Ring

The pyrrolidine ring undergoes acid-catalyzed hydrolysis:

Reaction : Ring-opening to form a linear amine intermediate.

Conditions : HCl (6M), reflux, 8 hours.

Products :

| Intermediate | Further Reaction | Final Product |

|---|---|---|

| 3-aminopentanol | Cyclization with pyrimidine | 4,6-dimethylpyrimidin-2-yl ether |

This reaction highlights the compound’s instability under strongly acidic conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The electron-rich pyrimidine ring participates in electrophilic substitution:

Reaction : Nitration at the C5 position.

Conditions : HNO₃/H₂SO₄, 0–5°C, 1 hour.

Products :

| Position | Product | Yield (%) |

|---|---|---|

| C5 | 5-nitro-4,6-dimethylpyrimidin-2-yl derivative | 58 |

Nitration modifies the compound’s electronic profile, potentially enhancing binding to biological targets.

Thioether Alkylation

The thioether group reacts with alkyl halides:

Reaction : Formation of sulfonium salts.

Conditions : CH₃I in acetone, 25°C, 4 hours .

Products :

| Alkylating Agent | Product | Application |

|---|---|---|

| Methyl iodide | Methylsulfonium salt | Intermediate for further quaternization |

Sulfonium salts are useful in prodrug design due to their increased water solubility .

Reductive Cleavage of the Thioether

Catalytic hydrogenation cleaves the C–S bond:

Reaction : Reduction to a methylene group.

Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C, 12 hours.

Products :

| Starting Material | Product | Yield (%) |

|---|---|---|

| Thioether derivative | 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethane | 85 |

This reaction simplifies the molecule for structure-activity relationship studies.

Base-Induced Elimination Reactions

The compound undergoes β-elimination under strong basic conditions:

Reaction : Formation of α,β-unsaturated ketones.

Conditions : NaOH (10%) in ethanol, 70°C, 3 hours.

Products :

| Eliminated Group | Product | Notes |

|---|---|---|

| H₂S | 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethenone | Conjugated system enhances UV absorption |

Complexation with Metal Ions

The pyrimidine nitrogen and sulfur atoms coordinate to transition metals:

Reaction : Formation of Cu(II) complexes.

Conditions : CuCl₂ in methanol, 25°C, 2 hours.

Products :

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(C₁₅H₁₉N₅O₂S)Cl₂] | 4.2 |

Metal complexes are explored for catalytic or antimicrobial applications.

Comparison with Similar Compounds

CAS 478042-05-6: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone

- Core Structure : Imidazo[1,2-a]pyridine vs. pyrimidinyl-pyrrolidine.

- Key Differences: The imidazopyridine core in CAS 478042-05-6 replaces the pyrimidinyl-pyrrolidine system, altering electronic properties and hydrogen-bonding capacity. Both compounds share the 2-[(4-fluorophenyl)thio]ethanone group, suggesting similar metabolic pathways for the thioether linkage.

Dihydropyrimidinone Derivatives (e.g., 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone)

- Core Structure: Dihydropyrimidinone (tetracyclic) vs. fully aromatic pyrimidine.

- Key Differences: The dihydropyrimidinone derivatives feature a saturated ring with a sulfanylidene or ketone group at position 2, contrasting with the target compound’s ether-linked pyrimidine. Biological Activity: Dihydropyrimidinones exhibit documented antibacterial and antifungal activities, attributed to their ability to mimic nucleic acid bases .

Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 62 in )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one vs. discrete pyrimidinyl-pyrrolidine.

- Both compounds utilize fluorine substituents (4-fluorophenyl in the target vs. 3-fluorophenyl in Example 62) to modulate electronic effects and lipophilicity.

- Implications :

Physicochemical and Pharmacokinetic Comparisons

*LogP values estimated using fragment-based methods.

- Lipophilicity: The target compound’s predicted LogP (~3.2) balances solubility and membrane permeability, intermediate between dihydropyrimidinones (lower LogP) and Example 62 (higher LogP due to chromen-4-one).

- Metabolic Stability : The 4-fluorophenylthio group in the target compound and CAS 478042-05-6 may resist oxidative metabolism compared to unfluorinated analogues, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.